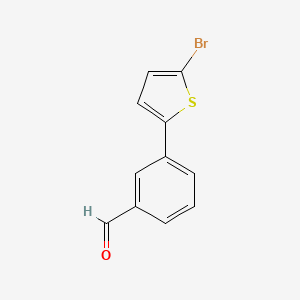
2-Benzyl-5-(trifluoromethyl)pyrazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Benzyl-5-(trifluoromethyl)pyrazol-3-amine is a chemical compound with the CAS Number: 1174306-59-2 . It has a molecular weight of 241.22 . The IUPAC name for this compound is 1-benzyl-3-(trifluoromethyl)-1H-pyrazol-5-ylamine . It is considered a useful research chemical .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: NC1=CC (C (F) (F)F)=NN1CC1=CC=CC=C1 . This notation represents the structure of the molecule in a linear format, which can be used to generate a 3D structure for further analysis.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored at 0-8 °C . .科学的研究の応用
2-Benzyl-5-(trifluoromethyl)pyrazol-3-amine has been found to have a wide range of applications in scientific research. It has been used as an inhibitor of enzymes, such as the enzymes involved in fatty acid biosynthesis and the enzymes involved in the production of nitric oxide. It has also been used as an antioxidant, and as a modulator of cell signaling pathways. This compound has been found to inhibit the activity of certain enzymes involved in the regulation of gene expression, and it has been used to study the effects of oxidative stress on cells.
作用機序
The exact mechanism of action of 2-Benzyl-5-(trifluoromethyl)pyrazol-3-amine is not yet fully understood. However, it is believed that this compound acts as an inhibitor of certain enzymes involved in the regulation of gene expression, and it is thought to bind to the active site of these enzymes and prevent them from catalyzing the reactions they normally catalyze. This compound is also believed to act as an antioxidant by scavenging free radicals, and it has been found to modulate the activity of certain cell signaling pathways.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in the regulation of gene expression, and it has been found to modulate the activity of certain cell signaling pathways. This compound has also been found to have antioxidant activity, and it has been found to reduce the production of nitric oxide in cells. Additionally, this compound has been found to have anti-inflammatory and anti-cancer effects in animal models.
実験室実験の利点と制限
2-Benzyl-5-(trifluoromethyl)pyrazol-3-amine has several advantages for use in laboratory experiments. It is relatively easy to synthesize, it is stable in aqueous solutions, and it has a wide range of applications in scientific research. However, there are also some limitations to its use in laboratory experiments. This compound is a relatively new compound and its exact mechanism of action is not yet fully understood. Additionally, this compound is a synthetic compound and its long-term effects on cells and organisms are not yet known.
将来の方向性
There are many potential future directions for research on 2-Benzyl-5-(trifluoromethyl)pyrazol-3-amine. These include further research into its mechanism of action, its effects on cell signaling pathways, its effects on gene expression, and its effects on oxidative stress. Additionally, further research into the long-term effects of this compound on cells and organisms is needed. Finally, further research into the potential therapeutic applications of this compound, such as its potential use as an anti-inflammatory agent or an anti-cancer agent, is also needed.
合成法
2-Benzyl-5-(trifluoromethyl)pyrazol-3-amine can be synthesized from 2-benzyl-5-bromopyrazole-3-amine, which is prepared by reacting 2-benzylpyrazole-3-amine with bromine in acetic acid. The brominated product is then reacted with trifluoromethanesulfonic anhydride in the presence of dimethylformamide, yielding this compound. Alternatively, this compound can be synthesized from 2-benzylpyrazole-3-amine by reacting it with trifluoromethanesulfonic anhydride in the presence of triethylamine and dimethylformamide.
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, H335 . These indicate that it can cause skin irritation, serious eye irritation, and may be harmful if swallowed or inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
特性
IUPAC Name |
2-benzyl-5-(trifluoromethyl)pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3/c12-11(13,14)9-6-10(15)17(16-9)7-8-4-2-1-3-5-8/h1-6H,7,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVBFZQNHPOMFFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CC(=N2)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

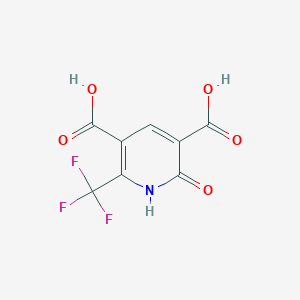
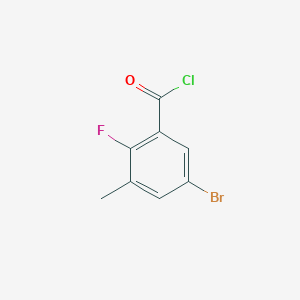
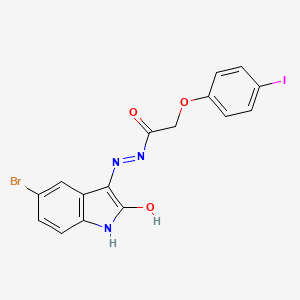

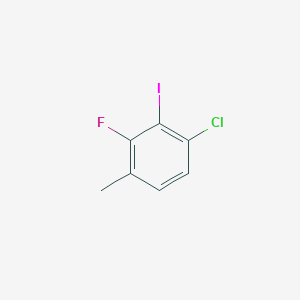
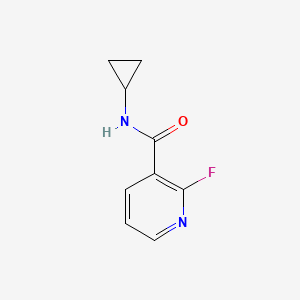
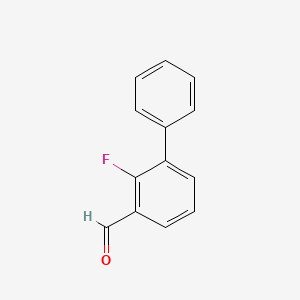
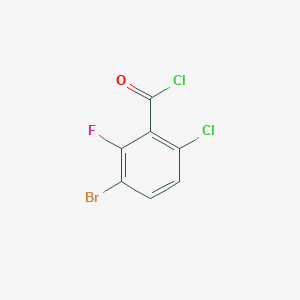

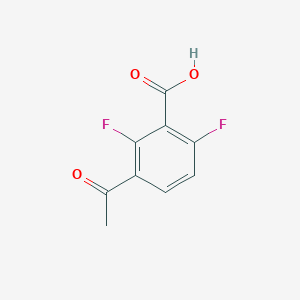
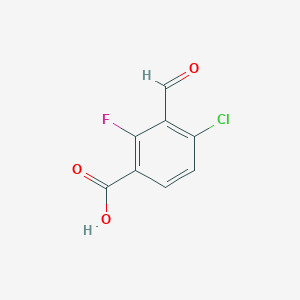
![4-Methyl-2,3-dihydrofuro[2,3-b]pyridin-5-amine](/img/structure/B6358419.png)

